molecular formula C12H20N4 B1429297 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine CAS No. 1342450-75-2

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Cat. No. B1429297
M. Wt: 220.31 g/mol
InChI Key: ZJJGOXARTLFJHY-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyrimidine derivative that has been found to exhibit various biological activities, including antiviral, antibacterial, and antitumor effects. In

Scientific Research Applications

Pharmacological Properties

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine and its derivatives have been explored for their pharmacological properties across different studies. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent has displayed a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the potential clinical applications of such compounds (Mattioda et al., 1975).

Anticancer Activity

There is significant interest in the anticancer potential of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine derivatives. A study on the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicated that certain compounds showed promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Agents

The antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including those with a piperazinyl group, has been studied. Some compounds in this class have shown effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Matsumoto & Minami, 1975).

Molecular Structure Analysis

The molecular structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate has been analyzed, providing insights into the conformational aspects of similar compounds. This analysis contributes to understanding the structural basis for the biological activity of such molecules (Anthal et al., 2018).

Tyrosine Kinase Inhibition

The compound has been investigated as a potential inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR), relevant for cancer treatment. The synthesis of isotopically labeled compounds for drug absorption, distribution, metabolism, and excretion (ADME) studies highlights the compound's significance in cancer research (Zhang et al., 2005).

properties

IUPAC Name

4-methyl-2-piperazin-1-yl-6-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-9(2)11-8-10(3)14-12(15-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJGOXARTLFJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine

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